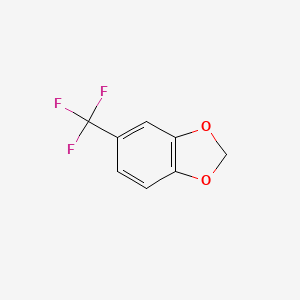

5-(Trifluoromethyl)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1,3-benzodioxole |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |

InChI Key |

KPBAALQWUKRVRY-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Trifluoromethyl 1,3 Benzodioxole and Its Analogs

Advanced Precursor Synthesis Routes to the 1,3-Benzodioxole (B145889) Core

The construction of the 1,3-benzodioxole scaffold is a critical first step. While classical methods exist, recent innovations have focused on improving yields, simplifying procedures, and employing more environmentally benign conditions.

Innovative Catechol-Based Cyclization Protocols

The most common and direct route to the 1,3-benzodioxole core begins with catechol (1,2-dihydroxybenzene). This approach involves the formation of a methylenedioxy bridge across the two hydroxyl groups. Traditional methods often utilize dihalomethanes with a base. wikipedia.org However, recent advancements have introduced more refined protocols.

One innovative approach involves the use of solid acid catalysts, which offer advantages in terms of reusability and simplified workup. For instance, carbon-based solid acids have been shown to effectively catalyze the reaction between catechol and various aldehydes or ketones, achieving conversion rates above 80% and selectivity greater than 95%. google.com Similarly, HY zeolite has been demonstrated as an efficient heterogeneous catalyst for acetalization and ketalization reactions with catechol, proceeding under mild conditions. researchgate.net

Alternative methylene (B1212753) sources have also been explored. The condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst represents a direct route to the benzodioxole ring. chemicalbook.com Another novel strategy employs glycerol (B35011) carbonate as a reactive and greener alkylating agent for catechol, reacting in the presence of a basic catalyst to form related benzodioxane structures, highlighting new avenues for cyclization. rsc.org

| Methylene Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Dihalomethanes (e.g., CH₂Cl₂) | Base (e.g., NaOH) in DMSO | Classical, well-established method. | wikipedia.orgyoutube.com |

| Aldehydes/Ketones | Carbon-Based Solid Acid | Heterogeneous catalysis, high selectivity. | google.com |

| Aldehydes/Ketones | HY Zeolite | Mild conditions, reusable catalyst. | researchgate.net |

| Methanol | Strong Acid (e.g., HCl) | Direct condensation approach. | chemicalbook.com |

Non-Traditional Cyclization Strategies for Benzodioxole Formation

While most syntheses of the 1,3-benzodioxole core originate from catechol, non-traditional strategies often focus on the nature of the cyclizing agent and the reaction conditions rather than a different aromatic precursor. These methods aim to enhance efficiency and expand the substrate scope.

The Williamson ether synthesis approach, reacting a deprotonated catechol with a dihalomethane, can be optimized through the use of phase-transfer catalysts. sciencemadness.org This modification can improve reaction rates and yields by facilitating the transport of the catecholate anion into the organic phase. The choice of solvent systems, such as the use of dimethyl sulfoxide (B87167) (DMSO), can also significantly influence the reaction's efficiency. youtube.com These refinements, while still based on the fundamental catechol-dihalomethane reaction, represent strategic advancements in the formation of the benzodioxole ring.

Precision Introduction of the Trifluoromethyl Moiety

Once the 1,3-benzodioxole ring is formed, the next critical step is the regioselective installation of the trifluoromethyl (-CF₃) group, typically at the C5 position. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it amenable to electrophilic and radical substitution. Alternatively, a pre-functionalized benzodioxole can undergo nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the reaction of the electron-rich 1,3-benzodioxole ring with a reagent that acts as a source of an electrophilic trifluoromethyl species ("CF₃⁺"). illinois.edu This direct C-H functionalization is a powerful strategy. Several classes of "shelf-stable" electrophilic trifluoromethylating reagents have been developed and are now commercially available. beilstein-journals.org

Prominent examples include:

Hypervalent Iodine Reagents (Togni Reagents): Compounds like 1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole are highly effective for the trifluoromethylation of a wide range of nucleophiles, including activated aromatic systems. tcichemicals.comresearchgate.netacs.org

Sulfonium Salts (Umemoto and Yagupolskii Reagents): S-(Trifluoromethyl)dibenzothiophenium salts and diaryl(trifluoromethyl)sulfonium salts are potent electrophilic reagents capable of trifluoromethylating phenols, anilines, and other electron-rich arenes. beilstein-journals.orgwikipedia.org

These reactions are often performed under mild conditions and exhibit high functional group tolerance, making them suitable for late-stage functionalization.

| Reagent Class | Example Reagent Name | General Structure | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni Reagent I | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | tcichemicals.comresearchgate.net |

| Dibenzothiophenium Salt | Umemoto Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | beilstein-journals.orgwikipedia.org |

| Diarylsulfonium Salt | Yagupolskii Reagent | Diaryl(trifluoromethyl)sulfonium salt | illinois.edubeilstein-journals.org |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation provides an alternative pathway that typically involves a cross-coupling reaction. This strategy requires a pre-functionalized precursor, such as 5-bromo- or 5-iodo-1,3-benzodioxole, which reacts with a nucleophilic "CF₃⁻" source. illinois.edu

Copper-mediated and copper-catalyzed reactions are central to this approach. beilstein-journals.org A common method involves the coupling of an aryl iodide with a copper-trifluoromethyl species, which can be generated in situ from various sources. wikipedia.org Inexpensive and easy-to-handle reagents like sodium trifluoroacetate (B77799) (CF₃COONa) or potassium trifluoroacetate (CF₃CO₂K), in the presence of copper(I) iodide, have proven effective. nih.govresearchgate.net Modern advancements in this area include the development of flow chemistry systems, which allow for rapid and efficient trifluoromethylation using CF₃CO₂K at elevated temperatures and pressures, conditions that can be challenging in standard batch processes. nih.gov Another widely used nucleophilic source is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF₃SiMe₃), which requires activation by a fluoride (B91410) source. acs.orgacs.org

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H functionalization of heteroaromatic and aromatic compounds. pnas.org This approach avoids the need for pre-functionalization of the substrate. The reaction involves the generation of a trifluoromethyl radical (•CF₃), which is electrophilic in nature and preferentially attacks electron-rich positions on the aromatic ring, such as the C5 position of 1,3-benzodioxole. wikipedia.orgnih.gov

Several methods exist for generating the •CF₃ radical:

From Sodium Trifluoromethanesulfinate (Langlois' Reagent): The oxidation of CF₃SO₂Na with an oxidant like tert-butyl hydroperoxide (TBHP) is a common, operationally simple method to produce •CF₃ radicals. nih.govresearchgate.netresearchgate.net

From Trifluoroiodomethane (CF₃I): CF₃I can serve as a radical source under photoredox catalysis using visible light, offering a mild and environmentally friendly protocol. wikipedia.org

From Togni and Umemoto Reagents: Under certain conditions, particularly with transition metal catalysis or photoredox catalysis, electrophilic trifluoromethylating reagents can also serve as sources of the trifluoromethyl radical. thieme-connect.com

This methodology is valued for its high functional group tolerance and its ability to functionalize complex molecules directly. pnas.org

| Precursor | Activator/Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Oxidant (e.g., TBHP) | Inexpensive, benchtop-stable solid precursor. | pnas.orgnih.gov |

| Trifluoroiodomethane (CF₃I) | Visible Light, Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | Mild conditions, eco-friendly process. | |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Visible Light, Photoredox Catalyst | Efficient method for aromatic systems. | wikipedia.org |

| Togni/Umemoto Reagents | Copper Catalysis or Photoredox Catalysis | Dual role as electrophilic and radical sources. | thieme-connect.com |

Trifluoromethylation via Chemoselective Pre-functionalized Intermediates

A key strategy for the synthesis of trifluoromethylated benzodioxoles involves the use of pre-functionalized intermediates, which allows for the chemoselective introduction of the trifluoromethyl (CF3) group. This approach circumvents issues with regioselectivity that can arise from direct C-H functionalization of the unsubstituted ring.

One common method involves the cross-coupling of a functionalized benzodioxole, such as an aryl halide or boronic acid, with a trifluoromethyl source. For instance, 5-iodo-1,3-benzodioxole can be subjected to copper-mediated trifluoromethylation. acs.orgmit.edu The carbon-iodine bond is selectively targeted for the coupling reaction, leaving other positions on the aromatic ring untouched. Similarly, arylboronic acids are versatile pre-functionalized intermediates. The development of room-temperature copper-mediated trifluoromethylation of arylboronic acids represents a significant advancement, offering mild conditions and high functional group tolerance. mit.edu

This pre-functionalization strategy ensures that the CF3 group is installed at a specific, predetermined location on the benzodioxole ring, providing a high degree of control over the final product's structure. The choice of the functional group (e.g., halide, boronic acid) and the coupling partner dictates the specific reaction conditions and catalytic system required.

Regioselective and Stereoselective Functionalization during Synthesis

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of chemical groups is paramount in modern organic synthesis. In the context of 5-(Trifluoromethyl)-1,3-benzodioxole and its analogs, these principles are often applied in cycloaddition reactions or functionalizations of side chains attached to the core structure.

Regioselective synthesis is crucial when building more complex molecules from a benzodioxole starting material. For example, in the synthesis of trifluoromethyl-pyrazoles, which can be considered analogs, the cycloaddition of alkynes with 4-trifluoromethylsydnones proceeds with high regioselectivity, yielding the 5-trifluoromethylpyrazole isomer. nih.gov This control is dictated by the electronic and steric properties of the reacting partners. Similarly, [3+2] cycloaddition reactions involving nitrile imines and a trifluoroacetonitrile (B1584977) precursor have been developed to produce 5-trifluoromethyl 1,2,4-triazoles with exclusive regioselectivity. nih.govmdpi.com These strategies highlight how specific reaction types can be employed to ensure a single constitutional isomer is formed.

Stereoselectivity becomes important when creating chiral centers, for instance, in derivatives of the benzodioxole core. While direct stereoselective synthesis of the aromatic core is not typical, reactions involving side chains attached to the this compound ring can be rendered stereoselective. For example, organocatalytic methods have been developed for the enantioselective α-trifluoromethylation of aldehydes, which could be precursors to chiral side chains on a benzodioxole ring. organic-chemistry.orgnih.gov Such methods utilize chiral catalysts to control the formation of a specific enantiomer, which is critical in the synthesis of biologically active molecules.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of fluorinated organic compounds. Various catalytic systems, including those based on transition metals, small organic molecules, and light-driven processes, have been successfully applied to the synthesis and functionalization of trifluoromethylated benzodioxoles.

Transition Metal-Mediated Catalysis

Transition metals like palladium and copper are widely used to catalyze the formation of carbon-trifluoromethyl (C-CF3) bonds. beilstein-journals.orgmagtech.com.cn These metals facilitate cross-coupling reactions between pre-functionalized benzodioxoles (e.g., 5-halo-1,3-benzodioxole or its boronic acid derivative) and a trifluoromethylating agent.

Copper-mediated trifluoromethylation is a prominent method. A ligandless CuCF3 complex, derived from fluoroform, has shown high reactivity toward aryl halides, allowing for the trifluoromethylation of a wide range of iodoarenes at mild temperatures (23–50 °C). acs.org Another significant development is the copper-mediated oxidative coupling of arylboronic acids with a CF3 source at room temperature, which is notable for its mild conditions and high functional group compatibility. mit.edu

Palladium-catalyzed reactions are also pivotal. These systems can catalyze the trifluoromethylation of aryl chlorides, bromides, or triflates using a nucleophilic CF3 source like (trifluoromethyl)triethylsilane (TESCF3). beilstein-journals.org The success of these reactions often depends on the use of specialized, bulky phosphine (B1218219) ligands that facilitate the crucial reductive elimination step. beilstein-journals.org More recently, palladium-catalyzed C–H activation has emerged as a method for the direct trifluoromethylation of arenes, although this can present challenges in controlling regioselectivity. beilstein-journals.org

| Metal Catalyst | Substrate Type | CF3 Source | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | Aryl Iodides/Bromides | CuCF3 (from Fluoroform) | High reactivity, mild temperatures, ligandless conditions. | acs.org |

| Copper (Cu) | Aryl Boronic Acids | "CF3+" source (oxidative) | Room temperature, high functional group tolerance. | mit.edu |

| Palladium (Pd) | Aryl Chlorides/Triflates | TESCF3 / KF | Requires bulky phosphine ligands (e.g., BrettPhos). | beilstein-journals.org |

| Palladium (Pd) | Arenes (C-H Activation) | Electrophilic CF3+ source | Direct functionalization, regioselectivity can be a challenge. | beilstein-journals.org |

Organocatalytic Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. This approach has been particularly successful in asymmetric synthesis. While direct organocatalytic trifluoromethylation of the benzodioxole ring itself is less common, the principles are highly relevant for creating chiral analogs.

A notable example is the enantioselective α-trifluoromethylation of aldehydes, which can be achieved by merging enamine catalysis with other activation methods. organic-chemistry.orgnih.gov In these systems, a chiral secondary amine (an organocatalyst) reacts with an aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic trifluoromethyl source, with the chiral catalyst directing the stereochemical outcome of the reaction. This dual-catalyst approach, often combined with photoredox catalysis, allows for the creation of trifluoromethyl-containing stereogenic centers with high enantioselectivity (up to 99% ee). organic-chemistry.orgnih.gov

Photoredox Catalysis for Benzodioxole Functionalization

Photoredox catalysis has emerged as a powerful tool for organic synthesis, using visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions. globethesis.com This methodology is highly effective for generating trifluoromethyl radicals (•CF3) from stable precursors, which can then functionalize aromatic rings like 1,3-benzodioxole. nih.govrsc.org

The typical catalytic cycle involves a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light and enters an excited state. organic-chemistry.orgnih.gov This excited-state catalyst can then engage a trifluoromethyl source (e.g., trifluoromethyl iodide or Togni's reagent) via SET to generate a trifluoromethyl radical. organic-chemistry.orgresearchgate.net This highly reactive radical can then add to the electron-rich benzodioxole ring.

A key advantage of this method is its ability to perform direct C-H trifluoromethylation on unactivated arenes, potentially obviating the need for pre-functionalization. researchgate.net The reaction conditions are mild (often room temperature) and tolerate a wide variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. nih.gov The merger of photoredox catalysis with organocatalysis has also enabled the development of asymmetric trifluoromethylation reactions. organic-chemistry.orgresearchgate.net

| Photocatalyst Type | CF3 Source | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium or Ruthenium Complexes | CF3I, Togni's Reagent | Radical C-H Trifluoromethylation | Mild conditions, visible light, good functional group tolerance. | organic-chemistry.orgnih.govresearchgate.net |

| Organic Dyes (e.g., 4CzIPN) | α-trifluoromethyl alkenes | Defluorinative Coupling | Direct single electron oxidation of 1,3-benzodioxole. | nih.govrsc.org |

| Iridium Complex + Chiral Imidazolidinone | CF3I | Asymmetric α-Trifluoromethylation | Dual catalysis for high enantioselectivity. | organic-chemistry.orgnih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the synthesis of fluorinated compounds like this compound, these principles are increasingly being applied to improve sustainability. rsc.org

Key green chemistry approaches relevant to this synthesis include:

Use of Safer Solvents: Developing reactions that can be performed in environmentally benign solvents, such as water or acetone/water mixtures, is a primary goal. nih.govrsc.org Aqueous fluoroalkylation reactions are becoming more common, challenging the traditional view that these reactions must be conducted in hydrophobic organic solvents. rsc.org

Catalysis over Stoichiometric Reagents: The catalytic methods described in section 2.4 are inherently greener than older methods that required stoichiometric amounts of often hazardous reagents (e.g., Swarts reaction using SbF3 and HF). dovepress.com Catalysts increase efficiency and reduce waste.

Atom Economy and One-Pot Reactions: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle. One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, improve efficiency, reduce solvent waste, and save time and resources. rsc.orgresearchgate.net The development of one-pot procedures for synthesizing complex fluorinated heterocycles and reagents exemplifies this approach. rsc.orgnih.govrsc.org

Energy Efficiency: Photoredox catalysis is an example of an energy-efficient method, as it often uses low-energy visible light from household bulbs or LEDs at room temperature, reducing the need for heating. rsc.org

By focusing on these principles, chemists can develop synthetic routes to this compound and its analogs that are not only efficient and selective but also more environmentally sustainable. osaka-u.ac.jp

Development of Solvent-Free and Reduced-Solvent Reaction Systems

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving safety. Research into solvent-free and reduced-solvent reaction systems for the synthesis of benzodioxole derivatives has shown promising results, which can be extrapolated to the synthesis of this compound.

One notable approach involves microwave-assisted synthesis under solvent-free conditions. For instance, the condensation of 1,3-dicarbonyl compounds with arylaldehydes and urea (B33335) or thiourea (B124793) to produce tetrahydropyrimidines has been successfully achieved without solvents, showcasing the potential of this technique for heterocyclic synthesis. rsc.org This methodology could potentially be adapted for the cyclization step in the formation of the benzodioxole ring from a suitably substituted catechol and a methylene source, thereby avoiding the use of traditional, often hazardous, solvents.

Flow chemistry also presents a viable route to reducing solvent usage. Continuous flow processes can offer improved heat and mass transfer, leading to higher efficiency and selectivity, often in reduced solvent volumes compared to batch processes. The continuous acylation of 1,3-benzodioxole has been demonstrated using recyclable heterogeneous catalysts, highlighting the potential for cleaner production methods for benzodioxole derivatives. researchgate.netnih.govmdpi.com

The following table summarizes potential solvent-free or reduced-solvent approaches applicable to the synthesis of this compound and its analogs.

| Synthetic Step | Potential Solvent-Free/Reduced-Solvent Method | Key Advantages |

| Benzodioxole ring formation | Microwave-assisted synthesis from catechol precursor | Reduced reaction times, higher yields, elimination of bulk solvents. |

| Solid-state reaction with a suitable catalyst | Avoids solvent use entirely, potential for high purity products. | |

| Trifluoromethylation | Use of solid-supported trifluoromethylating agents | Easier separation and potential for catalyst recycling. |

| Acylation/Alkylation | Continuous flow reaction with heterogeneous catalysts | Reduced solvent volume, improved process control and safety. researchgate.netnih.govmdpi.com |

Optimization of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. wikipedia.orgnih.gov This principle is central to the design of sustainable synthetic pathways.

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. The ideal reaction would have a 100% atom economy, where all reactant atoms are found in the product. rsc.org Addition reactions, cycloadditions, and certain catalytic reactions are examples of transformations that can exhibit high atom economy. nih.gov

For the synthesis of this compound, optimizing atom economy would involve carefully selecting the synthetic route and reagents. For example, a hypothetical synthesis starting from 4-iodocatechol could proceed via a trifluoromethylation step followed by cyclization. The choice of the trifluoromethylating agent would significantly impact the atom economy. Using a reagent like trifluoromethyltrimethylsilane (TMSCF3) in a copper-mediated reaction with an aryl boronic acid derivative of the catechol would generate byproducts, thus lowering the atom economy. mit.edu

A more atom-economical approach would be a direct C-H trifluoromethylation of 1,3-benzodioxole, although this presents challenges in terms of regioselectivity. If successful, such a reaction would have a very high atom economy as it avoids the pre-functionalization of the aromatic ring.

The following table provides a theoretical comparison of the atom economy for two hypothetical routes to this compound.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route 1: Cross-Coupling | 5-Bromo-1,3-benzodioxole + (CF3)Cu | This compound | CuBr | Lower |

| Route 2: Direct C-H Trifluoromethylation | 1,3-benzodioxole + "CF3" source | This compound | Minimal | Higher |

Design of Sustainable Reagents and Catalysts

The development of sustainable reagents and catalysts is paramount for the advancement of green synthetic methodologies. This involves the use of non-toxic, renewable, and recyclable materials.

For the synthesis of benzodioxole rings, heterogeneous catalysts such as zeolites and solid acids have been explored as sustainable alternatives to traditional homogeneous acid catalysts. researchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes. For instance, HY zeolite has been shown to be an efficient catalyst for the acetalization and ketalization of aldehydes and ketones with catechol, a key step in forming the benzodioxole ring. researchgate.net

In the context of trifluoromethylation, significant efforts have been made to develop more sustainable reagents and catalytic systems. Traditional methods often rely on harsh reagents or precious metal catalysts. cas.cn Emerging strategies focus on the use of more environmentally benign trifluoromethyl sources and catalysts based on earth-abundant metals. Sodium triflinate (Langlois' reagent) is an example of an inexpensive and easy-to-handle CF3 radical source that can be activated under transition-metal-free conditions or through photochemistry. researchgate.net

Photoredox catalysis offers a promising avenue for sustainable trifluoromethylation, often utilizing organic dyes as catalysts in place of toxic and expensive transition metals. researchgate.net These reactions can proceed under mild conditions with high functional group tolerance. The use of electricity as a clean oxidant in electrochemical synthesis is another innovative approach to generating trifluoromethylated compounds. researchgate.net

The following table highlights some sustainable reagents and catalysts that could be employed in the synthesis of this compound.

| Reaction Step | Sustainable Reagent/Catalyst | Rationale for Sustainability |

| Benzodioxole Formation | HY Zeolite | Heterogeneous, recyclable, avoids corrosive liquid acids. researchgate.net |

| Solid-supported acid catalyst | Ease of separation and reuse, reduced waste. | |

| Trifluoromethylation | Sodium Triflinate with photoredox catalysis | Avoids precious metals, uses light as an energy source. researchgate.net |

| Copper-based catalysts | Copper is an earth-abundant and less toxic metal. mit.edu | |

| Electrochemical synthesis | Uses electrons as a clean reagent, minimizing chemical waste. researchgate.net |

By integrating these sophisticated synthetic methodologies, the production of this compound and its analogs can be steered towards greater environmental compatibility and economic viability, aligning with the core principles of green and sustainable chemistry.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 5 Trifluoromethyl 1,3 Benzodioxole

Electrophilic Aromatic Substitution Reactions of 5-(Trifluoromethyl)-1,3-benzodioxole

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. prepchem.com The rate and position of this substitution on this compound are influenced by the synergistic and antagonistic effects of its substituents.

Site-Selective Direct Functionalization (e.g., Nitration, Halogenation, Sulfonation)

Direct functionalization of the this compound ring via nitration, halogenation, or sulfonation is challenging due to the presence of the powerfully deactivating trifluoromethyl (CF₃) group. While specific studies on this exact molecule are not prevalent in the literature, its reactivity can be predicted based on established principles. For instance, the nitration of 1,3-benzodioxole (B145889) with nitric acid in glacial acetic acid predominantly yields 5-nitro-1,3-benzodioxole (B1580859), demonstrating the directing effect of the methylenedioxy group. prepchem.comchemsynthesis.comnih.gov

In the case of this compound, the substitution pattern is more complex. The potential sites for electrophilic attack are positions 4, 6, and 7. The directing effects are as follows:

1,3-Benzodioxole moiety : As an electron-donating group, it directs incoming electrophiles to the positions ortho and para to the oxygen atoms. In this system, this corresponds primarily to positions 5 and 6 (and to a lesser extent, 4 and 7). Since position 5 is already substituted, it directs towards position 6.

Trifluoromethyl (CF₃) group : As a potent electron-withdrawing group, it is a strong deactivator and a meta-director. The positions meta to the CF₃ group at position 5 are positions 4 and 6.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, a significant limitation of these reactions is their general failure on strongly deactivated aromatic systems. libretexts.org The trifluoromethyl group is one of the most powerful deactivating groups, making Friedel-Crafts reactions on this compound highly improbable under standard conditions. libretexts.org

Friedel-Crafts Acylation : This reaction involves an acylium ion as the electrophile. The product, an aryl ketone, is even more deactivated than the starting material, which prevents multiple acylations. youtube.comorganic-chemistry.org Despite this, the initial acylation step is unlikely to proceed on a substrate as deactivated as this compound.

Friedel-Crafts Alkylation : This reaction is prone to carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. However, the primary obstacle for this compound remains the initial electrophilic attack on the highly electron-deficient ring.

No successful examples of Friedel-Crafts reactions on this specific substrate are documented in peer-reviewed literature, which aligns with the predicted low reactivity.

Directing Group Effects and Regioselectivity Induced by Trifluoromethyl and Benzodioxole Moieties

The regiochemical outcome of any potential electrophilic aromatic substitution on this compound is a classic example of competing directing effects.

The benzodioxole moiety functions as an activating, ortho,para-director. The oxygen atoms donate electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the substituent.

Conversely, the trifluoromethyl group is a deactivating, meta-director. Its strong inductive electron withdrawal (-I effect) destabilizes the arenium ion, slowing the reaction rate. This destabilization is most pronounced when the positive charge of the intermediate is located on the carbon adjacent to the CF₃ group (ortho or para attack). Consequently, attack at the meta position is favored as it avoids this direct destabilization.

In this compound, these effects converge to favor substitution at the 6-position. This position is ortho to one of the ring oxygens, allowing for resonance stabilization from the benzodioxole group, and simultaneously meta to the deactivating CF₃ group, minimizing its destabilizing inductive effect.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is distinct from EAS and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

The SNAr mechanism generally proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For a derivative of this compound to undergo an SNAr reaction, it must possess a good leaving group (e.g., a halogen such as F, Cl, or Br) on the aromatic ring. A hypothetical substrate like 6-bromo-5-(trifluoromethyl)-1,3-benzodioxole would be an excellent candidate for SNAr reactions. In this molecule:

The trifluoromethyl group at the 5-position would strongly activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

The bromine atom at the 6-position would serve as the leaving group.

The reaction would proceed with a nucleophile (e.g., an alkoxide, amine, or thiol) attacking the C-6 position, leading to the displacement of the bromide ion. The strong electron-withdrawing nature of the CF₃ group is crucial for the feasibility of such a transformation.

Organometallic Transformations Involving this compound Substrates

Organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides powerful tools for the synthesis of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. Substrates based on this compound, particularly halogenated derivatives, are expected to be valuable partners in these transformations.

Modern Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

For this compound to participate in cross-coupling reactions, it must first be functionalized with a group amenable to oxidative addition by a transition metal catalyst, typically a halide (Br, I) or a triflate. A key precursor for such reactions would be a halo-derivative, for example, 6-bromo-5-(trifluoromethyl)-1,3-benzodioxole .

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net A derivative such as 6-bromo-5-(trifluoromethyl)-1,3-benzodioxole could be coupled with various aryl- or vinyl-boronic acids under palladium catalysis to generate biaryl or styrenyl derivatives, respectively. The presence of the CF₃ group is generally well-tolerated in Suzuki couplings. nih.gov

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org 6-Bromo-5-(trifluoromethyl)-1,3-benzodioxole would be a suitable aryl halide for this reaction, allowing for its coupling with a variety of alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 6-position. Palladium catalysts are effective for Heck reactions involving trifluoromethylated aryl bromides. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Sonogashira and Negishi Couplings :

The Sonogashira coupling would enable the reaction of 6-halo-5-(trifluoromethyl)-1,3-benzodioxole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl substituent.

The Negishi coupling would involve the reaction of the same halo-derivative with an organozinc reagent, offering a powerful method for forming C-C bonds with a wide range of carbon-based nucleophiles.

Table 2: Potential Cross-Coupling Reactions of 6-Bromo-5-(trifluoromethyl)-1,3-benzodioxole

| Reaction Name | Coupling Partner | Resulting C-C Bond | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Base |

| Heck | Alkene | Aryl-Vinyl | Pd(OAc)₂, Ligand, Base |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂, CuI, Base |

These organometallic transformations represent a highly valuable and versatile strategy for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of complex molecules from a functionalized starting material.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org In the case of this compound, two potential directing groups are present: the 1,3-benzodioxole moiety and the trifluoromethyl (CF₃) group.

The oxygen atoms of the 1,3-benzodioxole ring can act as Lewis basic sites, coordinating with the lithium cation of a strong base like n-butyllithium. This coordination would be expected to increase the acidity of the protons at the C4 and C7 positions, directing metalation to these sites. Conversely, the trifluoromethyl group is recognized as a moderate directing group in DoM reactions. organic-chemistry.orguwindsor.ca Its strong electron-withdrawing nature can acidify the ortho C-H bonds at the C4 and C6 positions, although it lacks a heteroatom for direct chelation.

Therefore, a competitive scenario for lithiation exists:

C4-lithiation: Directed by both a dioxole oxygen and the inductive effect of the CF₃ group.

C6-lithiation: Directed primarily by the CF₃ group.

C7-lithiation: Directed by one of the dioxole oxygen atoms.

The ultimate regioselectivity of a DoM reaction on this compound would likely depend on the specific reaction conditions, including the choice of base, solvent, and temperature. The resulting ortho-lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Classification of Directed Metalation Groups (DMGs) and Common Electrophiles

| DMG Class | Examples | Common Electrophiles | Product Functional Group |

|---|---|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ | D₂O | -D (Deuterium) |

| Moderate | -OMe, -NR₂, -CF₃ | I₂ | -I (Iodo) |

| Weak | -F, -Cl, -O-CH₂-O- (dioxole) | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| (All) | (See above) | CO₂ | -COOH (Carboxylic acid) |

| (All) | (See above) | R-CHO | -CH(OH)R (Secondary alcohol) |

Radical Reactions and C-F Bond Cleavage Phenomena in this compound Systems

The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bond. However, under specific conditions, C-F bond cleavage can be induced, often proceeding through radical intermediates. researchgate.net Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have enabled the selective functionalization of C-F bonds in trifluoromethylarenes. researchgate.netrsc.org

These transformations typically involve a single-electron transfer (SET) process to the trifluoromethylarene, generating a radical anion. This intermediate can then fragment, cleaving a C-F bond to release a fluoride (B91410) ion and form a difluorobenzyl radical. Alternatively, the generation of a trifluoromethyl radical (•CF₃) from a separate reagent can lead to addition reactions with aromatic systems. rsc.org

For this compound, radical reactions could be initiated through several pathways:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, could reduce the benzodioxole system to initiate C-F bond cleavage.

Radical Addition: A trifluoromethyl radical, generated from a source like Togni's reagent, could add to the aromatic ring. However, this process is often more effective with electron-deficient heteroarenes. nih.gov

Homolytic Cleavage: While requiring significant energy, direct homolytic cleavage of a C-F bond is mechanistically conceivable under harsh conditions like high temperatures or UV irradiation.

The cleavage of a single C-F bond in the CF₃ group of this compound would yield a difluoroalkyl radical, which could then be trapped or participate in further reactions, providing a pathway to difluoromethyl-substituted benzodioxole derivatives.

Advanced Mechanistic Investigations of Complex Transformations Involving the 1,3-Benzodioxole Ring System

Mechanistic studies on other complex reactions involving trifluoromethylated aromatics often reveal the involvement of radical species or short-lived ionic intermediates. For instance, the OCF₃-migration in certain N-(hetero)aryl-N-hydroxylamine derivatives has been shown to proceed through a heterolytic cleavage of the N–OCF₃ bond, followed by the rapid recombination of a short-lived ion pair, a pathway supported by both experimental data and computational studies. nih.gov The presence of strongly electron-withdrawing groups, such as two CF₃ groups on an aryl ring, can significantly impact the energetics of these transformations, sometimes inhibiting the reaction. nih.gov

Any complex transformation of this compound would necessitate a detailed mechanistic investigation employing techniques such as:

Kinetic Studies: To determine reaction rates and orders.

Isotope Labeling: To trace the path of atoms throughout the reaction.

Radical Trapping Experiments: To detect the presence of radical intermediates. nih.gov

Computational Modeling (DFT): To calculate transition state energies and explore potential reaction pathways.

Such studies would be crucial to understanding the nuanced reactivity of the 1,3-benzodioxole ring as modulated by the powerful electron-withdrawing effects of the C5-trifluoromethyl substituent.

Advanced Derivatization and Functionalization Strategies for 5 Trifluoromethyl 1,3 Benzodioxole

Functionalization of the Aromatic Nucleus

Functionalization of the aromatic core of 5-(Trifluoromethyl)-1,3-benzodioxole allows for the introduction of various substituents, profoundly influencing the molecule's electronic and steric properties.

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late step in a synthetic sequence, enabling rapid diversification of complex molecules. For trifluoromethylated compounds, LSF can introduce CF3 groups into drug candidates without the need for multi-step syntheses using pre-functionalized precursors princeton.edunih.gov. This approach is particularly valuable in medicinal chemistry for generating analogues of a lead structure quickly nih.gov. Radical-mediated mechanisms using commercial photocatalysts and a household light bulb allow for the direct trifluoromethylation of unactivated arenes and heteroarenes in a mild and operationally simple manner princeton.edu. The development of reagents like Baran Diversinates has further expanded the scope of LSF, allowing for trifluoromethylation, difluoromethylation, and isopropylation of drug-like molecules nih.gov. Computational methods can be used to predict the regioselectivity of these reactions, and new conditions involving iron(III) catalysis have been developed to improve reactivity and yields nih.gov. Another notable LSF method is the aqueous benzylic C-H trifluoromethylation, which provides a mild and selective way to install trifluoromethyl groups on highly functionalized drug molecules nih.govresearchgate.net.

Table 1: Comparison of Late-Stage Trifluoromethylation Methods

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Photoredox Catalysis | Triflyl chloride (CF3SO2Cl), photoredox catalyst | Mild, room temperature reaction; suitable for arenes and heteroarenes. princeton.eduwikipedia.org |

| Baran Diversinates | Zinc bis(2,2,2-trifluoroethanesulfonyl) | Allows for trifluoromethylation, difluoromethylation, and isopropylation. nih.gov |

| Aqueous Benzylic C-H Trifluoromethylation | Trifluoroacetic acid | Environmentally friendly acetone/water solvent system; high selectivity for the least hindered hydrogen. nih.govresearchgate.net |

Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic rings. While this specific application to this compound is an area of ongoing research, general principles of site-selective C-H functionalization are well-established. Strategies often employ transient directing groups to achieve functionalization at specific positions that might otherwise be inaccessible. For instance, the use of norbornene as a transient directing mediator in palladium-catalyzed C-H alkylation and acylation has been demonstrated for carbazoles nih.gov. Another approach involves the in situ generation of reactive, non-symmetric iodanes to achieve site-selective incorporation of various anions, including halides and pseudo-halides, into arenes and heteroarenes nih.gov. High-valent cobalt catalysis has also gained attention for enantioselective C-H functionalization, utilizing various chiral directing groups and ligands rsc.org. These methodologies offer the potential for precise modification of the aromatic nucleus of this compound, enabling the synthesis of highly substituted derivatives.

Chemical Transformations of the Trifluoromethyl Group

The trifluoromethyl group, while generally robust, can undergo selective chemical transformations, providing access to a wider range of functional groups.

Controlled defluorination of the trifluoromethyl group offers a pathway to difluoromethyl and monofluoromethyl analogues, which can exhibit distinct biological activities. Photoredox catalysis has been successfully employed for the reductive defluorination of electron-poor trifluoromethylarenes nih.govnih.govnewiridium.comacs.org. This method utilizes an organophotocatalyst, a hydrogen atom donor, and visible light to replace a single fluorine atom with hydrogen nih.govnih.govnewiridium.comacs.org. The process is tolerant of a wide array of functional groups and has been applied to complex drug molecules nih.govnih.govnewiridium.comacs.org. Mechanistic studies suggest the process involves the formation of a radical anion, followed by fluoride (B91410) expulsion nih.govacs.org. While early methods for defluorination often led to uncontrolled reactions, recent advancements have enabled more selective transformations nih.govtcichemicals.com.

Table 2: Key Aspects of Photoredox Hydrodefluorination of Trifluoromethylarenes

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs light and initiates the electron transfer process. | 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile nih.govacs.org |

| Hydrogen Atom Donor (HAD) | Provides the hydrogen atom to replace fluorine. | 4-hydroxythiophenol nih.govacs.org |

| Light Source | Provides the energy to excite the photocatalyst. | Blue light nih.govacs.org |

| Substrate Scope | Applicable to electron-deficient trifluoromethylarenes. | 4-(trifluoromethyl)benzonitrile nih.govacs.org |

Beyond defluorination, the trifluoromethyl group can be converted into other valuable functional moieties. For instance, treatment of o-hydrosilyl-substituted benzotrifluorides with a trityl cation can initiate C-F bond transformations under mild conditions tcichemicals.com. This approach allows for the selective transformation of a single C-F bond tcichemicals.com. The trifluoromethyl group can also be converted to a carbonyl group. An efficient method for synthesizing diaryl ketones involves the C-F cleavage of benzodifluorides using boron tribromide tcichemicals.com. Additionally, protolytic defluorination of trifluoromethyl-substituted arenes in the presence of Brønsted superacids can lead to the formation of reactive electrophilic species, which can then participate in Friedel-Crafts-type reactions nih.gov.

Introduction of Chirality through Enantioselective Functionalization

The introduction of chirality into molecules containing a trifluoromethyl group is of significant interest for the development of new pharmaceuticals and agrochemicals. Asymmetric Michael addition to β-trifluoromethyl β-disubstituted Michael acceptors is a method for constructing quaternary stereocenters bearing a CF3 group uw.edu.pl. This is a challenging transformation, but it is crucial for accessing unique bioactive compounds uw.edu.pl. Another approach involves the enantioselective C-H bond functionalization triggered by radical trifluoromethylation of unactivated alkenes nih.gov. This method, which utilizes a cooperative catalytic system of copper and a Brønsted acid, allows for the creation of chiral CF3-containing N,O-aminals with high enantioselectivity nih.gov. The chiral Brønsted acid plays a key role in controlling the stereoselectivity of the reaction nih.gov.

Regio- and Stereoselective Heteroatom Functionalization (e.g., Hydroxylation, Amination)

The introduction of heteroatoms, such as oxygen and nitrogen, onto the aromatic core of this compound is a critical step in the synthesis of advanced derivatives with potential applications in various fields of chemical research. Achieving regio- and stereoselectivity in these functionalization reactions is paramount for controlling the final molecular architecture and, consequently, the compound's properties. This section explores the strategic approaches for the directed hydroxylation and amination of the this compound scaffold, with a primary focus on methods that offer high levels of positional control.

A key strategy for achieving regioselective functionalization of aromatic compounds is through directed ortho-metalation (DoM) . wikipedia.orgbaranlab.orgchem-station.com This powerful technique utilizes a directing group present on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a desired functional group with high regioselectivity. wikipedia.orgbaranlab.org

In the case of this compound, the oxygen atoms of the dioxole ring can act as a directing group, facilitating the selective deprotonation of the adjacent C6 position. The strong electron-withdrawing nature of the trifluoromethyl group at the C5 position is anticipated to increase the acidity of the aromatic protons, potentially influencing the ease of the lithiation step. However, the directing influence of the dioxole moiety is generally strong enough to ensure high regioselectivity at the ortho-position.

Regioselective Hydroxylation

The introduction of a hydroxyl group at a specific position on the benzodioxole ring can be achieved by trapping the ortho-lithiated intermediate with an appropriate oxygen-containing electrophile. Common reagents for the electrophilic hydroxylation of aryllithium species include molecular oxygen (O2) followed by a reductive quench, or various peroxide reagents.

While specific studies on the direct hydroxylation of this compound via DoM are not extensively documented in publicly available literature, the general principles can be applied based on known transformations of similar substrates. The proposed reaction pathway would involve the initial formation of the 6-lithio-5-(trifluoromethyl)-1,3-benzodioxole intermediate, which is then reacted with an electrophilic oxygen source.

Table 1: Proposed Reaction Conditions for Regioselective Hydroxylation

| Step | Reagent/Conditions | Product | Expected Outcome |

| 1. Lithiation | n-Butyllithium or s-Butyllithium, THF, -78 °C | 6-Lithio-5-(trifluoromethyl)-1,3-benzodioxole | Highly regioselective deprotonation at the C6 position. |

| 2. Hydroxylation | 1. O2 (gas) or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))2. H3O+ quench | 6-Hydroxy-5-(trifluoromethyl)-1,3-benzodioxole | Formation of the desired hydroxylated product. |

This table is based on established principles of directed ortho-metalation and electrophilic hydroxylation of aryllithiums and represents a predictive model for the functionalization of this compound.

Regioselective Amination

Similar to hydroxylation, the regioselective introduction of an amino group can be accomplished by reacting the ortho-lithiated this compound with an electrophilic aminating agent. wikipedia.orgresearchgate.net A variety of reagents have been developed for the electrophilic amination of organometallic compounds, including N-substituted hydroxylamines and their derivatives, as well as certain azo compounds. wikipedia.org

The choice of the aminating reagent is crucial as it determines the nature of the initially introduced nitrogen-containing group, which may require subsequent deprotection or modification to yield the primary amine. For instance, reaction with a protected hydroxylamine derivative would necessitate a deprotection step to unveil the amino functionality.

Table 2: Proposed Reaction Conditions for Regioselective Amination

| Step | Reagent/Conditions | Product | Expected Outcome |

| 1. Lithiation | n-Butyllithium or s-Butyllithium, THF, -78 °C | 6-Lithio-5-(trifluoromethyl)-1,3-benzodioxole | High regioselectivity for deprotonation at the C6 position. |

| 2. Amination | 1. Methoxyamine or N,O-bis(trimethylsilyl)hydroxylamine2. H3O+ quench | 6-Amino-5-(trifluoromethyl)-1,3-benzodioxole | Introduction of the amino group at the C6 position. |

This table outlines a hypothetical, yet scientifically plausible, route for the regioselective amination of this compound based on the principles of directed ortho-metalation and known electrophilic amination protocols.

The development of stereoselective heteroatom functionalization, particularly when introducing chiral centers, would typically involve the use of chiral directing groups, chiral ligands on the metalating agent, or chiral electrophiles. While the core benzodioxole structure is achiral, the introduction of substituents via these methods could lead to the formation of chiral derivatives, a critical consideration for applications in medicinal chemistry and materials science. Further research is required to explore and optimize these advanced derivatization strategies for this compound.

Theoretical and Computational Chemistry Investigations of 5 Trifluoromethyl 1,3 Benzodioxole

Electronic Structure and Molecular Orbital Analysis

The electronic character of 5-(Trifluoromethyl)-1,3-benzodioxole is dominated by the interplay between the π-donating dioxole ring and the potent inductive and hyperconjugative electron-withdrawing effects of the trifluoromethyl (CF₃) group. This interaction dictates the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. Calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate key electronic parameters. mdpi.com

The presence of the CF₃ group is known to significantly influence the electronic properties of aromatic rings. mdpi.com For this compound, the CF₃ group's strong electron-withdrawing nature is expected to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is anticipated to be distributed primarily over the electron-rich benzodioxole ring system, while the LUMO is expected to have significant contributions from the trifluoromethyl group and the adjacent aromatic carbon, reflecting its character as an electron acceptor. nih.gov

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Lowered relative to 1,3-benzodioxole (B145889) | Indicates higher ionization potential |

| LUMO Energy | Significantly lowered | Indicates higher electron affinity |

| HOMO-LUMO Gap (ΔE) | Reduced | Suggests increased chemical reactivity youtube.comdergipark.org.tr |

| Dipole Moment | Increased | Reflects charge polarization due to electronegative CF₃ and O atoms |

Note: The values in this table are predictive and based on theoretical principles derived from analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. readthedocs.ionih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), colored blue. nih.gov

For this compound, the MEP map is expected to show distinct regions of differing potential:

Negative Potential: The most electron-rich areas will be localized around the two oxygen atoms of the dioxole ring, making them sites for interaction with electrophiles or hydrogen bond donors. nih.gov

Positive Potential: A significant region of positive electrostatic potential will be centered on and around the trifluoromethyl group due to the high electronegativity of the fluorine atoms. researchgate.net This makes the carbon of the CF₃ group and, to a lesser extent, the attached aromatic carbon (C5) susceptible to nucleophilic attack.

Aromatic Ring: The π-system of the benzene (B151609) ring will exhibit a moderately negative potential, though this will be diminished by the deactivating effect of the CF₃ group.

Charge distribution can be quantified using population analysis methods like Mulliken or Hirshfeld. researchgate.netuni-muenchen.de This analysis assigns partial charges to each atom in the molecule. The results are anticipated to confirm the qualitative picture from the MEP map, showing significant negative partial charges on the fluorine and oxygen atoms and a corresponding positive partial charge on the carbon atom of the CF₃ group and the carbons bonded to the oxygen atoms. niscpr.res.inresearchgate.net

| Atom/Group | Predicted Partial Charge (Mulliken) | Reason |

|---|---|---|

| Fluorine (F) Atoms | Highly Negative | Highest electronegativity |

| Oxygen (O) Atoms | Negative | High electronegativity |

| Carbon of CF₃ | Highly Positive | Bonded to three highly electronegative F atoms |

| Aromatic C5 (bonded to CF₃) | Positive | Inductive effect of the CF₃ group |

| Aromatic H Atoms | Slightly Positive | Typical for aromatic C-H bonds |

Note: The values in this table are qualitative predictions based on established chemical principles.

Conformational Analysis of this compound and its Derivatives

The conformational flexibility of this compound is relatively limited. The primary conformational features are the puckering of the five-membered dioxole ring and the rotation of the trifluoromethyl group.

Computational studies on the parent 1,3-benzodioxole molecule have shown that the five-membered ring is not planar. acs.org It adopts a puckered or "envelope" conformation, which is energetically more stable than a planar C₂v structure. acs.org This non-planarity is attributed to stereoelectronic effects, including hyperconjugative interactions often associated with the anomeric effect. acs.org The presence of a substituent at the C5 position, such as the trifluoromethyl group, is not expected to fundamentally alter this puckered conformation of the dioxole ring itself.

The main source of conformational isomerism for this molecule is the rotation of the CF₃ group around the C5-C(F₃) single bond. Due to the C₃ rotational symmetry of the trifluoromethyl group, the energy barrier to this rotation is expected to be very low, allowing for virtually free rotation at room temperature. In related trifluoromethyl-substituted compounds, these rotational barriers are typically only a few kcal/mol. nih.gov Therefore, this compound is unlikely to exist as distinct, isolable rotamers under normal conditions.

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transient intermediates, and predicting the outcomes of chemical reactions. nih.gov

The reactions involving this compound can be broadly categorized into its synthesis and its subsequent transformations.

Synthesis: The introduction of a CF₃ group onto the benzodioxole scaffold can be achieved through various methods, such as copper- or palladium-catalyzed cross-coupling reactions with a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) or electrophilic trifluoromethylating agents (e.g., Togni's reagents). nih.govacs.org Computational modeling of these pathways would involve calculating the energies of intermediates and transition states in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Transformations: For reactions on the aromatic ring, such as electrophilic aromatic substitution, DFT calculations can be used to model the reaction pathway. This involves locating the transition state for the formation of the key intermediate, the sigma complex (or Wheland intermediate), and calculating its activation energy. The relative energies of the sigma complexes for attack at different positions on the ring determine the regioselectivity of the reaction.

The directing effect of substituents in electrophilic aromatic substitution is a well-understood phenomenon that can be rationalized and predicted using computational methods. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). youtube.com It directs incoming electrophiles to the meta position.

In this compound, the aromatic ring has three available positions for substitution: C4, C6, and C7.

The CF₃ group at C5 strongly deactivates the ring and directs incoming electrophiles to positions C4 and C7 (meta positions relative to C5 are C4 and C7, but C7 is equivalent to C4 due to symmetry in directing effects relative to C5). However, the positions ortho and para to it (C4, C6) are strongly deactivated.

The dioxole ring is an activating, ortho, para-directing group. The oxygen atoms direct electrophiles to the positions ortho to them, which are C4 and C7.

Ab Initio and Semi-Empirical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and guide experimental work. Ab initio and semi-empirical calculations can offer reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Ab initio methods, particularly those based on Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost. spectroscopyonline.com For predicting vibrational frequencies, a common approach involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational wavenumbers. orientjchem.org Functionals such as B3LYP are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to perform these calculations. nih.gov The theoretical results are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. orientjchem.orgscispace.com For instance, studies on the related compound 5-nitro-1,3-benzodioxole (B1580859) have successfully used DFT calculations to assign vibrational modes, including C-H stretching, ring stretching vibrations, and the characteristic symmetric and asymmetric C-O-C stretching of the dioxole ring. orientjchem.orgscispace.com A similar approach for this compound would allow for a detailed assignment of its vibrational spectrum, including the distinct frequencies associated with the C-F bonds of the trifluoromethyl group.

The prediction of NMR chemical shifts is another critical application of ab initio calculations. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a robust technique for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. modgraph.co.uk These calculations are sensitive to both the chosen theoretical level (method and basis set) and the molecular geometry. modgraph.co.uk While semi-empirical methods can also be employed for faster calculations, ab initio approaches like GIAO are generally preferred for higher accuracy. researchgate.netpsu.edu Computational studies on molecules containing trifluoromethyl groups have demonstrated the utility of these methods in assigning ¹H, ¹³C, and ¹⁹F NMR spectra. For this compound, these calculations would be crucial for assigning the signals of the aromatic protons, the dioxole methylene (B1212753) protons, and the unique chemical shift of the trifluoromethyl fluorine atoms.

Below is an illustrative table of predicted vibrational frequencies for this compound, based on the type of data generated in DFT studies of similar molecules.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT (B3LYP Functional)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3150 |

| Methylene (CH₂) Asymmetric Stretch | ~2980 |

| Methylene (CH₂) Symmetric Stretch | ~2900 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CF₃ Asymmetric Stretch | ~1280 |

| CF₃ Symmetric Stretch | ~1170 |

| C-O-C Asymmetric Stretch | 1200 - 1250 |

| C-O-C Symmetric Stretch | 1000 - 1050 |

| C-F Bend | 600 - 800 |

Note: This table is a hypothetical representation of expected results from a DFT calculation and is for illustrative purposes only. Actual values would require specific computation for the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. conicet.gov.ar This approach is predicated on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. QSPR models are valuable for predicting the properties of new or untested compounds, thereby saving significant time and resources. conicet.gov.ar

The development of a QSPR model involves several key steps:

Data Set Selection: A collection of compounds with experimentally determined values for a specific chemical property is assembled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Validation: The model's predictive power and robustness are rigorously tested using internal and external validation techniques.

For this compound and its derivatives, QSPR could be employed to predict a range of chemical properties. For example, a QSPR study on 1,3-benzodioxole derivatives has been conducted to predict their efficiency as corrosion inhibitors, a key chemical property. researchgate.net In such studies, quantum chemical descriptors, which can be calculated using semi-empirical or ab initio methods, are often used. researchgate.net These descriptors can include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), dipole moment, and various atomic charges. researchgate.net

By developing a QSPR model for a series of benzodioxole compounds, one could predict the properties of this compound without direct measurement. The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity would be captured by the electronic and topological descriptors, allowing the model to estimate its influence on properties such as boiling point, solubility, or reactivity. mdpi.com

The table below lists some common molecular descriptors that would be relevant in a QSPR study of this compound.

Table 2: Common Molecular Descriptors for QSPR Studies

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Atom Count | Describes the basic composition of the molecule. |

| Topological | Wiener Index, Randić Index | Encodes information about atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Quantum Chemical | E-HOMO, E-LUMO, Dipole Moment, Mulliken Charges | Derived from the molecule's wave function; describes electronic properties. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to properties like solubility and lipophilicity. |

Note: This table provides examples of descriptor types used to build QSPR models.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Investigations of 5 Trifluoromethyl 1,3 Benzodioxole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the complete structural characterization of 5-(Trifluoromethyl)-1,3-benzodioxole derivatives in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments allows for the precise assignment of all proton and carbon signals, as well as the characterization of the trifluoromethyl group.

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are fundamental in establishing the covalent framework and the relative stereochemistry of this compound derivatives.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For a derivative of this compound, COSY spectra would be crucial in identifying the connectivity of protons on the aromatic ring and any attached side chains. For instance, the correlation between adjacent aromatic protons can definitively establish their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon atoms that bear protons. In the context of this compound, HSQC would link each aromatic proton to its corresponding carbon atom and the protons of the dioxole methylene (B1212753) group to their carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of nuclei, which is essential for elucidating relative stereochemistry and conformational preferences. libretexts.orglibretexts.org For derivatives of this compound with stereocenters or restricted bond rotations, NOESY can reveal which groups are on the same side of a ring or a double bond.

A representative table of expected 2D NMR correlations for a hypothetical derivative, 4-acetyl-5-(trifluoromethyl)-1,3-benzodioxole, is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H-6 | H-7 | C-6 | C-4, C-5, C-7a | H-7, O-CH₂-O |

| H-7 | H-6 | C-7 | C-5, C-3a, C-6 | H-6, Acetyl-CH₃ |

| O-CH₂-O | - | C-2 | C-3a, C-7a | Aromatic Protons |

| Acetyl-CH₃ | - | C (acetyl) | C=O (acetyl), C-4 | H-7 |

¹⁹F NMR for Trifluoromethyl Group Characterization and Kinetic Studies

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. jeolusa.comjeol.com

The chemical shift of the trifluoromethyl (CF₃) group in ¹⁹F NMR is highly sensitive to its electronic environment, making it a valuable probe for structural characterization. nih.govbeilstein-journals.org The presence of electron-withdrawing or electron-donating groups on the benzodioxole ring will influence the chemical shift of the CF₃ signal. For this compound, the ¹⁹F NMR spectrum would typically show a singlet in the range of -60 to -65 ppm (relative to CFCl₃). rsc.org

Furthermore, ¹⁹F NMR is a powerful tool for monitoring the progress of reactions involving trifluoromethylated compounds, enabling kinetic studies. researchgate.netresearchgate.net The disappearance of the ¹⁹F signal of the starting material and the appearance of the signal for the product can be integrated over time to determine reaction rates and mechanisms. The significant chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from reactants, intermediates, and products, even in complex reaction mixtures. rsc.org

Below is a table illustrating the expected ¹⁹F NMR chemical shifts for this compound and a hypothetical reaction product.

| Compound | Functional Group | Expected ¹⁹F Chemical Shift (δ, ppm) |

| This compound | Ar-CF₃ | -62.5 |

| Product of a hypothetical reaction | Modified Ar-CF₃ | Shifted from -62.5 (e.g., -60.0 or -65.0) |

Dynamic NMR for Conformational and Fluxional Processes

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes that occur on the NMR timescale, such as conformational changes and fluxional processes. researchgate.netresearchgate.net For derivatives of this compound, DNMR could be employed to investigate the rotational barrier of the trifluoromethyl group.

At low temperatures, the rotation of the CF₃ group might be slow enough to be observed on the NMR timescale, potentially leading to broadening or splitting of the ¹⁹F signal or adjacent ¹H or ¹³C signals. As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into a sharp, averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy for the rotational barrier. nih.gov This information provides valuable insights into the steric and electronic interactions between the CF₃ group and its neighboring substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a cornerstone for the analysis of this compound derivatives, providing precise mass measurements that allow for the determination of elemental compositions and the elucidation of fragmentation pathways.

Fragmentation Pattern Analysis for Structural Confirmation and Isotopic Composition

In HRMS, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃), cleavage of the dioxole ring, or loss of formaldehyde (B43269) (CH₂O) from the dioxole moiety. fluorine1.rudtic.milresearchgate.net

The high mass accuracy of HRMS allows for the confident assignment of the elemental composition of both the molecular ion and its fragment ions. This is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions). The isotopic pattern of the molecular ion cluster can also be analyzed to confirm the number of carbon, halogen, and other atoms present in the molecule.

A table of expected fragment ions for this compound in an electron ionization (EI) HRMS experiment is provided below.

| m/z (calculated) | Proposed Fragment | Elemental Composition |

| 190.0241 | [M]⁺ | C₈H₅F₃O₂ |

| 160.0268 | [M - CH₂O]⁺ | C₈H₃F₃O |

| 121.0238 | [M - CF₃]⁺ | C₈H₅O₂ |

| 93.0335 | [C₆H₅O]⁺ | C₆H₅O |

| 69.9952 | [CF₃]⁺ | CF₃ |

Application in Mechanistic Studies with Isotopic Labeling

HRMS, when combined with isotopic labeling, is a powerful technique for elucidating reaction mechanisms. nih.gov By strategically replacing certain atoms in a reactant with their heavier isotopes (e.g., ¹³C, ²H (D), or ¹⁸O), one can trace the fate of these atoms throughout a chemical reaction. researchgate.netchem-station.comacs.orgresearchgate.net

For instance, to study a reaction involving the benzodioxole ring of this compound, one could synthesize a starting material labeled with ¹³C at the methylene position of the dioxole ring. After the reaction, the mass of the product and its fragments would be analyzed by HRMS. The presence or absence of the ¹³C label in specific fragments would provide direct evidence for the proposed reaction pathway. nih.gov This approach is invaluable for distinguishing between different possible mechanisms and for understanding the intricate details of bond-forming and bond-breaking steps.

X-ray Crystallography of this compound Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. mkuniversity.ac.in It provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and stereochemistry.